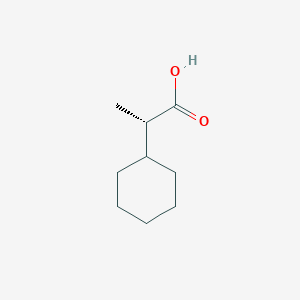

(S)-2-Cyclohexylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLUSLNMNQAPOH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (S)-2-Cyclohexylpropanoic Acid (CAS 3527-63-7)

The following technical guide is structured as a high-level operational monograph for research and development professionals. It prioritizes actionable data, validated synthetic methodologies, and quality control frameworks over generic descriptions.

Executive Summary

(S)-2-Cyclohexylpropanoic acid (CAS 3527-63-7) is a critical chiral aliphatic carboxylic acid used primarily as a pharmacophore in the synthesis of peptidomimetics.[1] Structurally, it serves as a lipophilic, non-aromatic bioisostere of the phenylalanine or leucine side chains.[1] Its utility lies in its ability to provide steric bulk and hydrophobic interaction without the pi-stacking properties of aromatic analogs, making it essential for tuning the metabolic stability and receptor binding affinity of protease inhibitors and GPCR ligands.[1]

This guide outlines the physicochemical profile, preferred synthetic routes via enzymatic resolution, and strict quality control protocols required for pharmaceutical-grade applications.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data aggregates experimental values and validated predictive models for the (S)-enantiomer. Note that CAS 701-97-3 refers to the racemic mixture; CAS 3527-63-7 is specific to the (S)-isomer.[1]

Table 1: Core Chemical Data

| Parameter | Specification | Notes |

| IUPAC Name | (2S)-2-Cyclohexylpropanoic acid | |

| CAS Number | 3527-63-7 | Exclusive to (S)-isomer |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| Chiral Center | C2 (Alpha-carbon) | S-configuration |

| Appearance | Colorless oil or low-melting solid | |

| Melting Point | 46–47 °C | Distinct from racemate (liquid/lower mp) |

| Boiling Point | ~95 °C @ 0.2 mmHg | High vacuum required for distillation |

| Density | 1.019 g/cm³ (Predicted) | Slightly denser than water |

| Solubility | Organic solvents (DCM, MeOH, EtOAc) | Poorly soluble in water (<0.5 g/L) |

| pKa | ~4.79 | Typical for alpha-branched aliphatic acids |

Strategic Synthesis: Biocatalytic Resolution

While asymmetric hydrogenation of 2-cyclohexylacrylic acid is possible, it often requires expensive Rh/Ru-BINAP catalysts and high-pressure infrastructure.[1] For laboratory to pilot-scale production, Kinetic Enzymatic Resolution is the industry-preferred route due to its cost-efficiency, high enantiomeric excess (ee), and mild conditions.[1]

Mechanism of Action

The process utilizes a lipase (typically Candida antarctica Lipase B, CAL-B) to selectively hydrolyze the ester bond of the (S)-enantiomer from a racemic mixture, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).[1]

Protocol: Lipase-Mediated Hydrolysis

Objective: Isolation of this compound with >98% ee.[1]

Reagents:

-

Substrate: Racemic Ethyl 2-cyclohexylpropionate.[1]

-

Catalyst: Immobilized Lipase (e.g., Novozym 435).[1]

-

Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) / Acetone (9:1 v/v).[1]

Step-by-Step Methodology:

-

Emulsification: Disperse 10.0 g of racemic ethyl 2-cyclohexylpropionate in 100 mL of phosphate buffer/acetone mixture. Vigorous stirring is required to create a stable emulsion due to the substrate's lipophilicity.[1]

-

Initiation: Add 500 mg (5% w/w) of immobilized CAL-B. Maintain temperature at 30°C.

-

Reaction Monitoring: Monitor the reaction via Chiral HPLC (see Section 4). The reaction is stopped when conversion reaches ~45-50% to prevent "over-hydrolysis" which degrades optical purity.[1]

-

Quenching: Filter off the immobilized enzyme (can be recycled).[1]

-

Separation (Critical Step):

-

Adjust pH to 9.0 using 1M NaOH.[1] The acid converts to its salt (aqueous phase), while the unreacted (R)-ester remains organic.[1]

-

Extract with Ethyl Acetate (3x) to remove the (R)-ester.[1]

-

Acidify the aqueous layer to pH 2.0 with 1M HCl.[1]

-

Extract the product (S)-acid with Dichloromethane (DCM).[1]

-

-

Purification: Dry the DCM layer over MgSO₄, concentrate, and recrystallize from hexanes (if solid) or distill under high vacuum.

Process Workflow Diagram

Figure 1: Chemo-enzymatic workflow for the isolation of the (S)-enantiomer via kinetic resolution.

Quality Control & Analytical Validation

Trusting the label on a chiral reagent is insufficient for drug development.[1] The following analytical framework must be applied to every batch.

Enantiomeric Excess (ee) Determination

Standard reverse-phase HPLC is blind to chirality.[1] You must use chiral stationary phases.[1]

-

Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose tris-carbamates).[1]

-

Rationale: The cyclohexyl ring lacks the pi-systems required for Pirkle-type columns; polysaccharide columns rely on steric inclusion and hydrogen bonding.[1]

-

-

Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.[1]

-

Note: The acid functionality requires TFA to suppress ionization and prevent peak tailing.[1]

-

-

Detection: UV at 210 nm (End absorption, as the molecule lacks strong chromophores).[1]

-

Acceptance Criteria: ee > 98.5%.

Absolute Configuration Verification

-

Method: Polarimetry.[1]

-

Solvent: Ethanol or Chloroform (c=1.0).[1]

-

Comparison: Compare specific rotation

against the Certificate of Analysis or established literature values.

QC Decision Logic

Figure 2: Analytical decision tree for validating chiral starting materials.

Pharmaceutical Applications

Peptidomimetics & Protease Inhibitors

This compound is a structural surrogate for L-Cyclohexylalanine (Cha) but lacks the amino group.[1] This makes it an ideal "N-terminal cap" or a hydrophobic core unit in:

-

Renin Inhibitors: Used to bind to the S1/S1' hydrophobic pockets of the enzyme without introducing a charged amine, improving oral bioavailability.[1]

-

HIV Protease Inhibitors: Acts as a steric blocker that mimics the transition state of phenylalanine-cleavage sites.[1]

Advantages over Phenyl-Analogs[1]

-

Metabolic Stability: The cyclohexyl ring is resistant to oxidative metabolism (e.g., hydroxylation) that typically targets the phenyl ring of phenylalanine derivatives.[1]

-

Lipophilicity: Higher logP facilitates better membrane permeability for CNS-targeted drugs.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: Handle within a fume hood, especially if heating, as vapors can be irritating to the respiratory tract.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect accurate weighing for stoichiometric reactions.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951740, this compound.[1] Retrieved from [Link][1]

-

Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids.[1] Tetrahedron: Asymmetry.[1][6] (Contextual grounding for enzymatic resolution of propionic acid derivatives).

Sources

- 1. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.com [fishersci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Stereochemical Differentiation & Synthesis of 2-Cyclohexylpropanoic Acid

[1]

Executive Summary

2-Cyclohexylpropanoic acid (CAS: 6051-13-4 for racemate; (S)-isomer CAS: 3527-63-7) represents a critical chiral building block in the synthesis of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and fragrance compounds. Unlike its aromatic analog, 2-phenylpropanoic acid (Hydratropic acid), the cyclohexyl derivative possesses a non-planar, lipophilic cyclohexane ring that imparts distinct steric bulk and hydrophobic interaction profiles.

This guide provides a definitive technical analysis of the (S)- and (R)-enantiomers, detailing the Cahn-Ingold-Prelog (CIP) prioritization, validated enzymatic resolution protocols, and chiral chromatographic separation methods.

Part 1: Structural Analysis & Stereochemistry

Molecular Architecture

The chirality of 2-cyclohexylpropanoic acid arises at the C2 position (alpha-carbon). The distinction between the (S) and (R) enantiomers is determined by the spatial arrangement of four distinct substituents around this stereocenter.

Substituent Priority (CIP Rules):

-

-COOH (Carboxyl group): Highest priority (Atomic number of O > C).[1]

-

-C6H11 (Cyclohexyl group): Second priority (C attached to C, C, H vs. Methyl's H, H, H).[1]

-

-CH3 (Methyl group): Third priority.[1]

-

-H (Hydrogen): Lowest priority.[1]

Stereochemical Assignment Logic

To assign the configuration, orient the molecule so the lowest priority group (-H) points away from the viewer.

-

(S)-Enantiomer: The sequence from Priority 1

2 -

(R)-Enantiomer: The sequence follows a Clockwise direction.[1]

Figure 1: Decision tree for assigning stereochemistry to 2-Cyclohexylpropanoic acid based on Cahn-Ingold-Prelog priority rules.

Part 2: Synthetic Pathways & Resolution

High-purity enantiomers are rarely obtained via direct chemical synthesis without chiral auxiliaries. The industry standard relies on Enzymatic Kinetic Resolution or Asymmetric Hydrogenation .[1]

Protocol A: Enzymatic Kinetic Resolution (Recommended)

This method utilizes the stereoselectivity of lipases (specifically Candida antarctica Lipase B, CAL-B) to selectively esterify one enantiomer from a racemic mixture.

Mechanism: The lipase preferentially catalyzes the esterification of the (S)-acid (or hydrolysis of the (S)-ester), leaving the (R)-enantiomer unreacted (or esterified).

Experimental Workflow:

| Parameter | Condition |

| Substrate | Racemic 2-Cyclohexylpropanoic acid |

| Enzyme | Immobilized CAL-B (e.g., Novozym 435) |

| Acyl Acceptor | Ethanol or Methanol (1.5 eq) |

| Solvent | Hexane or MTBE (Anhydrous) |

| Temperature | 30°C – 40°C |

| Time | 24 – 48 hours (Monitor conversion) |

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of racemic acid in 50 mL of anhydrous hexane.

-

Initiation: Add 15 mmol of ethanol and 200 mg of Novozym 435.

-

Incubation: Shake at 200 rpm at 35°C.

-

Monitoring: Extract aliquots every 4 hours. Analyze via Chiral GC/HPLC (see Part 3).

-

Termination: Filter off the enzyme when conversion reaches ~50%.

-

Separation:

-

The reaction mixture contains (S)-Ethyl ester (product) and (R)-Acid (unreacted substrate).[1]

-

Wash with saturated NaHCO3 solution. The (R)-acid moves to the aqueous phase; the (S)-ester remains in the organic phase.

-

-

Hydrolysis: Acidify the aqueous phase to recover pure (R)-2-Cyclohexylpropanoic acid . Hydrolyze the organic ester with LiOH/THF to yield (S)-2-Cyclohexylpropanoic acid .

Protocol B: Asymmetric Hydrogenation

For large-scale synthesis starting from non-chiral precursors.[1]

Part 3: Analytical Characterization[1]

Distinguishing the enantiomers requires chiral stationary phases.[2] Conventional C18 columns cannot separate these isomers.

Chiral HPLC Method

Column Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are most effective for cyclohexyl/phenyl analogs.[1]

| Parameter | Specification |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (98 : 2 : 0.[1]1) |

| Flow Rate | 0.5 – 1.0 mL/min |

| Detection | UV at 210 nm (Weak chromophore due to lack of aromaticity) |

| Temperature | 25°C |

Note: The cyclohexyl ring lacks the strong UV absorption of the phenyl ring. Detection at low wavelengths (210 nm) or Refractive Index (RI) detection is mandatory.

Optical Rotation

-

This compound: Generally exhibits dextrorotatory (+) behavior in standard solvents (e.g., Chloroform), though specific rotation

is solvent-dependent.[1] -

Comparison: (S)-2-Phenylpropanoic acid is (+).[1] The hydrogenation of the aromatic ring usually retains the spatial configuration (S), and often the sign of rotation, but values must be experimentally verified against a standard.

Part 4: Pharmacological & Industrial Implications

Structure-Activity Relationship (SAR)

The transition from a phenyl group (planar, pi-stacking capable) to a cyclohexyl group (chair conformation, purely hydrophobic) drastically alters receptor binding.

-

Steric Bulk: The cyclohexyl group is "thicker" (3D volume) than the flat phenyl ring.[1] In drug design, this is used to probe the depth of hydrophobic pockets in enzymes like MMP-1 (Matrix Metalloproteinase-1) .

-

Metabolic Stability: The cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to the phenyl ring, potentially increasing the half-life of the derivative.

Biological Pathway Visualization

The following diagram illustrates how the (S)-enantiomer acts as a "Key" in specific biological locks (Enzymes), while the (R)-enantiomer is often inactive or metabolized differently.

Figure 2: Differential biological fate of (S) vs (R) enantiomers.[1] The (S)-isomer typically exhibits higher affinity for hydrophobic pockets designed for L-amino acid analogs.

References

(S)-2-Cyclohexylpropanoic acid molecular weight and formula

An In-Depth Technical Guide to (S)-2-Cyclohexylpropanoic Acid for Pharmaceutical Research and Development

Abstract

This compound is a chiral carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a lipophilic cyclohexyl group and a chiral propanoic acid moiety makes it a significant synthon for the development of novel therapeutic agents. The cyclohexyl group often acts as a bioisostere for a phenyl ring, offering improved metabolic stability and different conformational properties. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, its applications in drug discovery, and essential safety protocols for its handling.

Molecular and Physicochemical Properties

This compound, with the chemical formula C9H16O2, is a saturated monocarboxylic acid containing a single stereocenter.[1] Its molecular structure is fundamental to its utility in asymmetric synthesis. The precise characterization of its physical and chemical properties is critical for its effective use in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-cyclohexylpropanoic acid | PubChem[1] |

| CAS Number | 3527-63-7 | ChemicalBook[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 46-47 °C | ChemicalBook[2] |

| Boiling Point | 95 °C at 0.2 Torr | ChemicalBook[2] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 4.79 ± 0.10 (Predicted) | ChemicalBook[2] |

| SMILES | CC(=O)O | PubChem[1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of its racemic mixture. This process involves the synthesis of the racemate followed by separation using a chiral resolving agent. This two-stage approach ensures high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry dictates biological activity.

Synthesis of Racemic 2-Cyclohexylpropanoic Acid

A robust method for synthesizing the racemic acid involves the hydrogenation of 2-phenylpropanoic acid. The phenyl ring is reduced to a cyclohexane ring, yielding the desired carbon skeleton.

Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-phenylpropanoic acid in a suitable solvent such as methanol or acetic acid.

-

Catalyst Addition: Add a hydrogenation catalyst, typically 5% Rhodium on Alumina (Rh/Al₂O₃), at a loading of 1-2 mol%. Rhodium is chosen for its high efficiency in hydrogenating aromatic rings under manageable conditions without cleaving the carboxylic acid group.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 80-100 °C.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by sampling and analyzing via Gas Chromatography (GC) or ¹H NMR to confirm the disappearance of aromatic signals.

-

Workup: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude racemic 2-cyclohexylpropanoic acid can be used directly in the resolution step or purified further by distillation or recrystallization.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is an effective technique for separating the enantiomers. It relies on the reaction of the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Protocol:

-

Salt Formation: Dissolve the racemic 2-cyclohexylpropanoic acid in a hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-phenylethylamine.

-

Crystallization: Slowly add the amine solution to the acid solution. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization. One diastereomer will preferentially crystallize due to its lower solubility in the chosen solvent system.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The selection of the solvent is critical; it must provide a significant solubility difference between the two diastereomeric salts.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid, such as 2M HCl, until the pH is ~1-2. This protonates the carboxylate and deprotonates the chiral amine.

-

Extraction: Extract the liberated this compound into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

-

Purity Analysis: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation with a polarimeter.

Sources

Technical Guide: (S)-2-Cyclohexylpropanoic Acid in Organic Synthesis

Executive Summary

(S)-2-Cyclohexylpropanoic acid (CAS: 3527-63-7) is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands.[1][2] In the context of drug discovery, "synonyms" for this molecule extend beyond mere nomenclature; they encompass structural bioisosteres (saturated analogs of phenylalanine derivatives) and synthetic equivalents (precursors that yield the moiety with high enantiomeric excess).

This guide deconstructs the identity of this compound, contrasting it with its achiral and regio-isomeric counterparts, and details the authoritative synthetic pathways to access this motif with >98% ee.

Part 1: Nomenclature & Identification (The Lexical Synonyms)

Precise identification is the first line of defense against experimental error. In chemical catalogs, this molecule is frequently obscured by varying naming conventions.

Table 1: Validated Identification Data

| Identifier Type | Value / Name | Context |

| Primary IUPAC | (2S)-2-Cyclohexylpropanoic acid | Preferred for publications |

| Common Name | (S)-Hexahydratropic acid | Historical reference to the phenyl analog |

| CAS Number | 3527-63-7 | Specific to the (S)-enantiomer |

| CAS (Racemic) | 6051-13-4 | WARNING: Do not use for chiral synthesis |

| CAS (Regioisomer) | 701-97-3 | WARNING: This is 3-cyclohexylpropanoic acid |

| Chemical Synonym | (S)- | Catalog nomenclature |

| SMILES | CC(=O)O | Chemoinformatics |

The "Isomer Trap"

A common error in procurement is confusing the target with 3-cyclohexylpropanoic acid .

-

Target (C2-substituted): Chiral, sterically congested, used to mimic Valine/Isoleucine/Phenylalanine.

-

Impurity (C3-substituted): Achiral, flexible, lacks the specific steric lock required for enzyme pocket binding.

Part 2: Structural Synonyms (Bioisosterism)

In Medicinal Chemistry, "synonyms" often refer to functional substitutes. This compound is the saturated bioisostere of (S)-2-Phenylpropanoic acid (Hydratropic acid).

-

Electronic Synonym: It acts as an aliphatic, lipophilic anchor. Unlike the phenyl ring (flat,

-electron rich), the cyclohexyl ring is a chair conformation (3D volume, electron-rich but non-aromatic). -

Metabolic Synonym: It is often used to block metabolic oxidation sites found on aromatic rings, extending the half-life (

) of peptide drugs.

Visualization: The Synonym Ecosystem

The following diagram maps the relationship between the lexical names, the structural isosteres, and the synthetic precursors.

Figure 1: The nomenclature and bioisosteric landscape of this compound.

Part 3: Synthetic Pathways (The Process Synonyms)

How do you create this "synonym" of phenylalanine in the flask? There are two authoritative routes.

Route A: Asymmetric Hydrogenation (The Gold Standard)

This is the preferred industrial route due to atom economy and scalability. The "synthetic synonym" here is 2-cyclohexylacrylic acid , which is converted to the target via stereoselective reduction.

-

Precursor: 2-Cyclohexylacrylic acid.

-

Catalyst: Ru(OAc)₂((S)-BINAP) or Rh(COD)-DuPhos.

-

Mechanism: The olefin coordinates to the chiral metal center, directing the hydride attack to the Si-face or Re-face (depending on ligand configuration) to yield the (S)-enantiomer.

Route B: Enzymatic Kinetic Resolution (The Accessible Route)

If high-pressure hydrogenation equipment is unavailable, enzymatic hydrolysis serves as a functional equivalent.

-

Precursor: Racemic Ethyl 2-cyclohexylpropanoate.

-

Biocatalyst: Candida antarctica Lipase B (CAL-B).

-

Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.

Part 4: Detailed Experimental Protocol

Selected Method: Asymmetric Hydrogenation of 2-Cyclohexylacrylic Acid. Rationale: This method avoids the 50% yield cap of kinetic resolution.

Materials

-

Substrate: 2-Cyclohexylacrylic acid (1.0 eq).

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%).

-

Solvent: Degassed Methanol (MeOH).

-

Reagent: Hydrogen gas (H₂).

Step-by-Step Workflow

-

Catalyst Preparation:

-

In a glovebox (Ar atmosphere), weigh [RuCl(p-cymene)((S)-BINAP)]Cl into a Schlenk flask.

-

Dissolve in degassed MeOH to form a stock solution.

-

-

Loading:

-

Add 2-Cyclohexylacrylic acid (154 mg, 1.0 mmol) to a high-pressure steel autoclave.

-

Add the catalyst solution (substrate/catalyst ratio S/C = 200:1).

-

-

Hydrogenation:

-

Purge the autoclave 3 times with H₂ (10 bar) to remove oxygen.

-

Pressurize to 50 bar (725 psi) H₂.

-

Stir at 60°C for 24 hours.

-

-

Workup:

-

Vent H₂ carefully.

-

Concentrate the solvent under reduced pressure.

-

Purification: Dissolve residue in 1N NaOH, wash with Et₂O (removes catalyst/impurities), acidify aqueous layer with 2N HCl, and extract with EtOAc.

-

-

Validation:

-

Check ee% via Chiral HPLC (Chiralcel OD-H column).

-

Target: >98% ee.

-

Visualization: Synthesis Logic Flow

Figure 2: Logical workflow for the asymmetric hydrogenation protocol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6951740, this compound. Retrieved from [Link]

- Noyori, R., & Ohkuma, T. (2001).Asymmetric Catalysis in Organic Synthesis.

Sources

Technical Guide: Comparative Profiling of 2-Phenylpropanoic Acid and 2-Cyclohexylpropanoic Acid

[2]

Executive Summary: The Saturation Bioisostere

In medicinal chemistry, the transition from an aromatic phenyl ring to a saturated cyclohexyl ring is a strategic modification known as "escaping flatland." This guide analyzes the structural, physicochemical, and pharmacological divergences between 2-phenylpropanoic acid (2-PPA) and its saturated analog, 2-cyclohexylpropanoic acid (2-CPA) .[1]

While often treated as bioisosteres, these molecules exhibit distinct electronic and steric behaviors that fundamentally alter their binding kinetics, metabolic fate, and solubility profiles.[1] This guide provides the data and protocols necessary to navigate these differences in a drug discovery context.

Physicochemical Profiling

The core difference lies in the electron density and 3D topology. 2-PPA is planar and electron-withdrawing (at the alpha carbon), while 2-CPA is chair-conformed, bulky, and electron-donating.

Comparative Data Table

| Property | 2-Phenylpropanoic Acid (2-PPA) | 2-Cyclohexylpropanoic Acid (2-CPA) | Impact on Drug Design |

| Structure | Aromatic, Planar ( | Aliphatic, Chair Conformation ( | 2-CPA fills hydrophobic pockets more effectively but lacks |

| Formula | 2-CPA has higher H-count (Saturation).[1][2] | ||

| MW | 150.18 g/mol | 156.22 g/mol | Negligible difference.[1][2] |

| LogP (Calc) | ~1.70 | ~3.00 | Critical: 2-CPA is significantly more lipophilic (+1.3 log units), increasing BBB permeability but risking solubility issues.[1][2] |

| pKa | 4.34 | ~4.90 | 2-PPA is more acidic due to the electron-withdrawing phenyl ring stabilizing the carboxylate anion via induction.[2] |

| Rotatable Bonds | 2 | 2 (plus ring flexibility) | 2-CPA introduces higher entropic penalties upon binding unless pre-organized.[1][2] |

Synthetic Transformation: Aromatic Hydrogenation

The most direct route to 2-CPA is the catalytic hydrogenation of 2-PPA. This transformation is chemically demanding due to the stability of the benzene ring and the risk of racemization at the alpha-chiral center.

Protocol: Catalytic Hydrogenation (Rh/C)

Objective: Conversion of 2-PPA to 2-CPA without racemization.

Reagents:

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (

)[1] -

Solvent: Acetic Acid (AcOH) or Methanol (MeOH)[1]

-

Hydrogen Source:

gas (50–60 psi)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2-PPA in glacial acetic acid (0.5 M concentration).

-

Catalyst Loading: Add 5 mol% Rh/C carefully under an inert argon atmosphere (Caution: Pyrophoric).

-

Pressurization: Seal the reaction in a Parr hydrogenator. Purge with

(3x) followed by -

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

-

Workup: Concentrate the filtrate under reduced pressure.

-

Validation: Analyze via

-NMR. Disappearance of aromatic signals (7.1–7.4 ppm) and appearance of cyclohexyl multiplets (0.9–1.8 ppm) confirms conversion.[1][2]

Metabolic Stability & Signaling Pathways

The metabolic soft spots differ radically between the two scaffolds. 2-PPA is prone to aromatic hydroxylation, while 2-CPA undergoes aliphatic oxidation.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates and the "Escape from Flatland" decision process.

Caption: Divergent metabolic liabilities. PPA undergoes rapid aromatic hydroxylation, while CPA metabolism is generally slower, driven by aliphatic oxidation.[1]

Analytical Protocol: Chiral Separation

Separating the enantiomers of these acids requires different strategies due to the lack of

Method A: 2-Phenylpropanoic Acid (Pi-Active)[1][2]

-

Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1][2]

-

Mechanism: Separation relies heavily on

- -

Mobile Phase: Hexane:Isopropanol (90:[1]10) + 0.1% TFA.[1][2]

Method B: 2-Cyclohexylpropanoic Acid (Pi-Inactive)[1][2]

-

Challenge: 2-CPA lacks the aromatic ring for

-stacking and has weak UV absorbance. -

Column: Chiralpak AD-H or Lux Amylose-1.

-

Mechanism: Separation relies strictly on inclusion complexation and steric fit within the chiral helical groove.[1][2]

-

Detection: UV at 210 nm (End absorption) or Refractive Index (RI) detector.[1][2] Note: 254 nm is ineffective for 2-CPA.[2]

Conclusion: Strategic Application

-

Select 2-PPA when: Planar stacking interactions (e.g., with Phe/Tyr residues) are required for potency, or when lower lipophilicity (LogP < 2) is needed to minimize non-specific binding.[1][2]

-

Select 2-CPA when: You need to increase metabolic stability by blocking aromatic hydroxylation, improve blood-brain barrier penetration (higher LogP), or fill a globular hydrophobic pocket (3D space filling).[1][2]

References

-

Physicochemical Properties of Carboxylic Acids

-

Bioisosterism and "Escape from Flatland"

-

Synthesis (Hydrogenation Protocols)

-

Chiral Separation Methodologies

(S)-2-Cyclohexylpropanoic acid PubChem CID 6951740 data

An In-depth Technical Guide to (S)-2-Cyclohexylpropanoic Acid (PubChem CID: 6951740)

Introduction

This compound is a chiral carboxylic acid characterized by a cyclohexyl group attached to the alpha-carbon of a propanoic acid backbone. As a molecule with a defined stereocenter, it holds potential as a valuable chiral building block in the synthesis of more complex chemical entities, particularly in the fields of pharmaceutical development and materials science. The cyclohexyl moiety imparts significant lipophilicity, a property often tuned in drug candidates to modulate absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It consolidates available data on this compound, including its physicochemical properties, safety and handling protocols, and a prospective analysis of its potential applications. Furthermore, this document provides robust, field-proven methodologies for its synthesis and analytical characterization, designed to ensure both scientific integrity and practical utility in a laboratory setting.

Section 1: Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are prerequisites for any research or development endeavor. The tables below summarize the key identifiers and physicochemical properties of this compound, compiled from authoritative databases.

Chemical Identifiers

| Identifier | Value | Source |

| PubChem CID | 6951740 | [1] |

| IUPAC Name | (2S)-2-cyclohexylpropanoic acid | [1] |

| CAS Number | 3527-63-7 | [2] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| SMILES | CC(=O)O | [1] |

| InChIKey | VRLUSLNMNQAPOH-ZETCQYMHSA-N | [1] |

Physicochemical Data

This table includes both computationally predicted and experimentally determined properties. Experimental values are preferred where available, as they represent real-world measurements.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [1] |

| Melting Point | 46-47 °C | [2] |

| Boiling Point | 95 °C (at 0.2 Torr) | [2] |

| pKa (Predicted) | 4.79 ± 0.10 | [2] |

| XLogP3 (Predicted) | 3.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Density (Predicted) | 1.019 ± 0.06 g/cm³ | [2] |

Chemical Structure

The 2D structure of this compound highlights the chiral center at the C2 position.

Caption: 2D Chemical Structure of this compound.

Section 2: Safety and Hazard Profile

Ensuring laboratory safety is paramount. The following information is synthesized from Safety Data Sheets (SDS) and the ECHA C&L Inventory for the racemic mixture of 2-cyclohexylpropanoic acid, which provides the most comprehensive hazard data.[3] It is prudent to handle the S-enantiomer with the same precautions.

GHS Hazard Classification

Handling and First Aid

| Aspect | Protocol | Source |

| Engineering Controls | Use with adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower. | [4] |

| Personal Protective Equipment | Wear protective gloves, chemical safety goggles, and a lab coat. | |

| Handling | Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. Keep container tightly closed. | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid. | [4] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [4] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid. | [4] |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. | [4] |

Section 3: Biological Activity and Potential Applications (A Prospective Analysis)

Currently, there is a notable absence of published literature detailing the specific biological activities of this compound. This presents an opportunity for novel research. Based on its structural features, we can infer potential areas of investigation.

The molecule's core structure is analogous to that of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen, which are also 2-substituted propanoic acids. The presence of the chiral center is critical; for many NSAIDs, the (S)-enantiomer is the pharmacologically active form. The cyclohexyl group increases lipophilicity, which could enhance membrane permeability and interaction with hydrophobic binding pockets in enzymes or receptors.

While direct evidence is lacking, other cyclohexanecarboxylic acids, such as Quinic Acid, have demonstrated a wide array of biological activities, including antioxidant, antidiabetic, and antimicrobial effects.[5] This suggests that the cyclohexylpropanoic acid scaffold is a promising starting point for biological screening.

Caption: Potential development pathways for this compound.

Section 4: Representative Synthetic Approach

Workflow: Catalytic Hydrogenation of (S)-2-Phenylpropanoic Acid

The rationale for this approach is the commercial availability of the chiral starting material, (S)-2-Phenylpropanoic acid, and the high efficiency and selectivity of catalytic hydrogenation for reducing aromatic rings.

Caption: Synthetic workflow for this compound.

Detailed Protocol

-

Reactor Setup: To a high-pressure hydrogenation vessel, add (S)-2-Phenylpropanoic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material). Under an inert atmosphere (e.g., nitrogen or argon), carefully add Rhodium on Carbon (5% Rh/C, 1-2 mol%) catalyst.

-

Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi. Begin vigorous stirring and heat the reaction mixture to 50-70°C.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the Celite pad with a small amount of acetic acid.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product will remain.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as heptane or a heptane/ethyl acetate mixture, to yield the final product.

-

Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 5: Analytical and Characterization Workflow

Rigorous analytical chemistry is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A multi-step workflow ensures a comprehensive characterization.

Caption: Comprehensive analytical workflow for compound verification.

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This method is designed to determine the chemical purity of the final product by separating it from any potential impurities.[6]

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to approximately 50 µg/mL with a 50:50 mixture of water and acetonitrile.

-

Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Structural Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry provides structural confirmation through fragmentation patterns and retention time. Carboxylic acids often require derivatization to increase their volatility for GC analysis.[7]

-

Derivatization (Silylation):

-

To ~1 mg of the dry compound in a vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Add 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Instrumentation: A GC system equipped with a mass selective detector (MSD) and a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis: Inject 1 µL of the derivatized sample. Identify the compound by comparing the resulting mass spectrum with theoretical fragmentation patterns.

Conclusion

This compound (PubChem CID: 6951740) is a chiral carboxylic acid with well-defined physicochemical properties but a largely unexplored biological profile. Its structural similarity to known pharmaceuticals suggests it is a promising candidate for discovery programs, particularly in the development of novel anti-inflammatory or antimicrobial agents. The provided protocols for its synthesis and characterization offer a reliable framework for researchers to produce and validate this compound, paving the way for future investigations into its potential therapeutic applications.

References

-

Material Safety Data Sheet - Cyclohexanepropionic acid, 99% - Cole-Parmer. [Link]

-

2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem. [Link]

-

This compound | C9H16O2 | CID 6951740 - PubChem. [Link]

-

Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate - cromlab-instruments.es. [Link]

-

cyclohexyl propionate, 6222-35-1 - The Good Scents Company. [Link]

-

Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem. [Link]

-

cyclohexane propionic acid, 701-97-3 - The Good Scents Company. [Link]

-

2-cyclohexylpropanoic acid (C9H16O2) - PubChemLite. [Link]

-

EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]

-

(2S)-3-cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756210 - PubChem. [Link]

-

Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC. [Link]

-

Synthesis of Cyclohexyl Propionate Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation - Jishou University Journal (Natural Science Edition). [Link]

-

Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed. [Link]

-

Experimental Determination of Structure of propanoic acid. - YouTube. [Link]

Sources

- 1. This compound | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Cyclohexyl-propionic acid | 3527-63-7 [chemicalbook.com]

- 3. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Pharmacological insights into the multifaceted biological properties of quinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dream.cnrs.fr [dream.cnrs.fr]

- 7. epa.gov [epa.gov]

Biological Activity of (S)-2-Cyclohexylpropanoic Acid Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of (S)-2-Cyclohexylpropanoic acid and its derivatives, focusing on their role as critical scaffolds in medicinal chemistry for probing hydrophobic binding pockets and designing protease inhibitors.[1][2]

Executive Summary & Chemical Space

This compound (CAS: 3527-63-7) is a chiral carboxylic acid scaffold serving as a saturated bioisostere of (S)-Hydratropic acid (2-phenylpropanoic acid) and a structural mimic of the amino acid Leucine .[1][2][3]

In drug development, this moiety is primarily utilized to:

-

Probe Hydrophobic Pockets: It replaces planar aromatic rings (phenyl) with non-planar, lipophilic cyclohexane rings to test the necessity of

stacking versus Van der Waals interactions in receptor binding sites.[1][2][3] -

Design Protease Inhibitors: It acts as a P1 or P1' anchor in inhibitors for metalloproteinases (MMPs) and zinc-dependent exopeptidases, mimicking the bulky hydrophobic side chains of natural substrates.[1][2]

-

Modulate Metabolic Stability: The cyclohexyl group is generally more resistant to oxidative metabolism than electron-rich aromatic systems.[1][2]

Pharmacology & Mechanism of Action (MOA)

The Bioisosteric Switch: Phenyl vs. Cyclohexyl

The biological activity of this compound derivatives often stems from their ability to fill hydrophobic sub-pockets (S1, S1') in enzymes.[1][2][3] Unlike the phenyl ring of ibuprofen or naproxen, which is planar and electron-rich, the cyclohexyl ring is:[1]

-

Voluminous: It adopts a chair conformation, occupying more 3D space (

vs -

Aliphatic: It engages purely in hydrophobic (Van der Waals) interactions, lacking the ability to form

stacks or cation-

Key Insight: If a derivative retains potency upon Phenyl

Target Systems

-

Cyclooxygenase (COX) Inhibition: As a saturated analog of arylpropionic acid NSAIDs, the acid binds to the Arg-120 and Tyr-355 constriction site of COX enzymes.[1] However, the lack of aromaticity often reduces potency compared to ibuprofen, highlighting the role of the aromatic ring in stabilizing the inhibitor within the hydrophobic channel.[1][2]

-

Matrix Metalloproteinases (MMPs): Derivatives containing this moiety (often coupled to a hydroxamic acid zinc-binding group) act as peptidomimetics.[1][2] The (S)-2-cyclohexyl group fits into the unprimed S1 pocket, mimicking the side chain of Leucine or Isoleucine.

Structure-Activity Relationships (SAR)

The SAR of this scaffold is governed by Stereochemistry and Ring Substitution.[1][2]

Stereochemical Control ((S)- vs (R)-)

The (S)-enantiomer is generally the eutomer (active form) for COX inhibition and many protease targets because it mimics the spatial arrangement of natural L-amino acids and the active (S)-enantiomers of "profen" NSAIDs.[1][2][3]

| Feature | (S)-Isomer | (R)-Isomer |

| Spatial Mimicry | Matches L-Leucine / (S)-Ibuprofen | Matches D-Amino acids |

| Enzyme Fit | Projects alkyl group into hydrophobic pocket | Often causes steric clash |

| Metabolic Fate | Often undergoes chiral inversion (in profens) | Less biologically relevant |

SAR Logic Flow

Figure 1: Strategic modification points on the this compound scaffold.

Synthesis & Stereochemical Control

To ensure biological validity, high enantiomeric excess (ee > 98%) is required.[1][2] The preferred route utilizes asymmetric alkylation or hydrogenation.[1][2]

Route A: Asymmetric Alkylation (Evans Auxiliary)

This is the gold standard for small-scale, high-purity synthesis.[1][2][3]

-

Acylation: React Cyclohexylacetic acid with (S)-4-benzyl-2-oxazolidinone (Evans auxiliary).

-

Asymmetric Alkylation: Treat with NaHMDS (base) followed by Methyl Iodide (MeI) at -78°C. The auxiliary directs the methyl group to the alpha-face, yielding the (S)-configuration (after cleavage).[1][2]

-

Cleavage: Hydrolysis with LiOH/H2O2 yields this compound.[1][2][3]

Route B: Asymmetric Hydrogenation

Industrial scale-up often uses the hydrogenation of 2-phenylacrylic acid (Atropic acid) derivatives using Chiral Ruthenium or Rhodium catalysts (e.g., Ru-BINAP), followed by ring hydrogenation (though ring hydrogenation usually requires harsh conditions that may scramble stereochemistry, so Route A is preferred for lab scale).[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Evans Method)

Validation: This protocol ensures >98% ee.[1][2][3]

Reagents:

Step-by-Step:

-

Formation of Imide: Dissolve cyclohexylacetic acid in dry THF. Add Et3N and cool to -78°C. Add pivaloyl chloride (mixed anhydride formation). After 15 min, add the lithiated oxazolidinone (prepared separately). Warm to RT. Isolate the imide.

-

Alkylation: Dissolve imide in THF at -78°C. Add NaHMDS dropwise. Stir 30 min. Add MeI. Stir at -78°C for 2h, then warm to 0°C. Quench with NH4Cl.

-

Hydrolysis: Dissolve alkylated imide in THF/H2O (3:1). Cool to 0°C. Add H2O2 and LiOH. Stir 3h. Quench with Na2SO3.[1][2] Acidify aqueous layer to pH 2 and extract with EtOAc.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: COX-1/COX-2 Inhibition Screening

Purpose: To determine if the derivative retains NSAID-like activity.[1][2]

Materials:

Workflow:

-

Incubation: Incubate Enzyme + Test Compound (0.1 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

-

Initiation: Add Arachidonic acid (100 µM) and TMPD.

-

Reaction: Incubate for 2 mins. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.[2]

-

Measurement: Read Absorbance at 590 nm.

-

Calculation: Calculate % Inhibition relative to DMSO control.

is derived from a log-dose response curve.[1][2]

Visualizing the Synthesis Workflow

Figure 2: Enantioselective synthesis via Evans Auxiliary methodology.

Future Outlook & Applications

The this compound scaffold remains a vital tool in Fragment-Based Drug Design (FBDD) .[1][2]

-

Next-Gen NSAIDs: Researchers are exploring this scaffold to create "gastric-safe" NSAIDs by reducing direct acidity (via prodrugs) while maintaining COX-2 selectivity through steric fitting.[1][2]

-

Neurodegenerative Probes: Cyclohexyl-GABA analogs (related structure) are effective in neuropathic pain (e.g., Gabapentin).[1][2] This propanoic acid derivative is being investigated for transport across the Blood-Brain Barrier (BBB) via the monocarboxylate transporter (MCT).[1][2]

References

-

PubChem. (2025).[1][2][3] 2-Cyclohexylpropanoic acid | C9H16O2.[1][2][4][5] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2]

-

Bone, R. et al. (2023).[1][2] Structure-Activity Relationships in the Design of Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for MMP SAR).

-

Duggan, K. C. et al. (2011).[1][2] Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. (Context for Arylpropionic acid binding).[1][2][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Methodological & Application

Application Note: Synthesis of Peptidomimetics Using (S)-2-Cyclohexylpropanoic Acid

Executive Summary

(S)-2-Cyclohexylpropanoic acid (CHP) is a critical chiral building block in the design of peptidomimetics, particularly for the development of metabolically stable protease inhibitors and receptor ligands. Structurally acting as a reduced, isosteric analog of Phenylalanine or a bulky Leucine surrogate, CHP is frequently employed as an N-terminal hydrophobic cap .[1] Its incorporation eliminates the charged N-terminal amine, thereby preventing aminopeptidase degradation and significantly enhancing membrane permeability (LogP).[1]

However, the synthesis of CHP-derived peptidomimetics presents specific challenges:

-

Steric Hindrance: The

-methyl and -

Chiral Integrity: While lacking an

-amino group reduces the risk of oxazolone-mediated racemization, the acidic -

Lipophilicity: The high hydrophobicity of the CHP moiety can induce aggregation on solid support, leading to incomplete coupling.[1]

This guide details optimized protocols for the incorporation of this compound into peptide backbones via both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.

Strategic Analysis & Reagent Selection[1]

Before initiating synthesis, the coupling strategy must be matched to the steric environment of the peptide N-terminus.

Coupling Reagent Decision Matrix

| N-Terminal Residue (Acceptor) | Recommended Activation Strategy | Rationale |

| Primary Amine (Gly, Ala, Leu) | DIC / Oxyma Pure | Carbodiimide activation prevents base-catalyzed racemization; Oxyma enhances rate without steric clash.[1] |

| Hindered Primary (Val, Ile, Thr) | HATU / HOAt / DIPEA | Stronger activation required.[1] HOAt is superior to HOBt for steric accessibility.[1] Strictly limit base equivalents. |

| Secondary Amine (Pro, N-Me-AA) | Acid Fluoride / TFFH or COMU | Standard esters often fail.[1] Acid fluorides (generated via TFFH) are small and highly reactive, bypassing steric bulk.[1] |

| Acid-Sensitive Resin (2-CTC) | DIC / Oxyma | Avoids basic conditions that might prematurely cleave the peptide from chlorotrityl resins.[1] |

Visualization: Strategic Workflow

The following decision tree illustrates the logical flow for selecting the optimal synthetic route.

Figure 1: Decision tree for selecting coupling conditions based on the steric hindrance of the N-terminal amino acid.

Protocol 1: Solid-Phase Synthesis (SPPS)

This protocol is optimized for Fmoc-chemistry on polystyrene or PEG-based resins (e.g., Rink Amide, Wang).[1]

Materials

-

This compound (2.0 - 4.0 equivalents relative to resin loading).[1]

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]

-

Solvent: DMF (Dimethylformamide), anhydrous.[1]

-

Resin: Peptidyl-resin with free N-terminal amine (Fmoc-deprotected).[1]

Step-by-Step Methodology

-

Resin Preparation:

-

Activation (In Situ):

-

Coupling Reaction:

-

Add the activated solution to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

-

Optimization: For difficult sequences (e.g., coupling to Val/Ile), heat to 50°C using microwave irradiation (25W) for 20 minutes.[1]

-

-

Monitoring:

-

Final Wash & Cleavage:

Protocol 2: Solution-Phase Synthesis (Fragment Coupling)[1]

Ideal for scale-up or when the peptide fragment is synthesized separately.[1] This method uses the Mixed Anhydride technique to minimize steric hindrance issues.[1]

Materials

-

Peptide fragment (C-term protected, N-term free).

-

Isobutyl chloroformate (IBCF).[1]

-

N-Methylmorpholine (NMM).[1]

-

Solvent: THF or DCM (anhydrous).[1]

Step-by-Step Methodology

-

Activation (Mixed Anhydride Formation):

-

Coupling:

-

Work-up:

Quality Control & Validation

Incorporating chiral

Analytical Data Requirements

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS / LC-MS | Mass [M+H]+ within 0.1 Da of calculated. |

| Purity | RP-HPLC (C18) | > 95% area integration at 214 nm.[1] |

| Chirality | Chiral HPLC / GC | < 1-2% (R)-enantiomer. |

Racemization Check Protocol

To validate your coupling protocol, synthesize a diastereomeric standard:

-

Synthesize (S)-CHP-L-Phe-OMe (Target).[1]

-

Synthesize (R)-CHP-L-Phe-OMe (Intentional Mismatch).

-

Develop a chiral HPLC method (e.g., Chiralpak AD-H or OD-H column, Hexane/IPA gradient) to separate these diastereomers.[1]

-

Inject your sample.[1] If a peak matches the (R)-CHP retention time, racemization occurred during coupling.[1]

Mechanism of Action & Rationale

Understanding the molecular interactions is vital for troubleshooting.[1]

This compound acts as a lipophilic anchor.[1] When coupled to the N-terminus, it mimics the side chain of hydrophobic amino acids but removes the zwitterionic nature of the N-terminus.

-

Metabolic Stability: The lack of an N-terminal amine prevents recognition by aminopeptidases, extending the half-life (

) of the peptidomimetic in plasma. -

Receptor Binding: The cyclohexyl group provides a bulky, aliphatic interaction, often occupying large hydrophobic pockets (S1/S1' subsites) in protease targets (e.g., Renin, HIV Protease, ACE).[1]

Figure 2: Reaction pathway and racemization risk point.

Safety & Handling

-

This compound:

-

Coupling Reagents (DIC/HATU): Potent sensitizers.[1] Avoid inhalation.

References

-

Solid-Phase Synthesis of Peptidomimetics

-

Coupling Reagents for Hindered Amines

-

Racemization Mechanisms

-

PubChem Compound Summary

-

Application in Drug Discovery

Sources

- 1. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H16O2 | CID 6951740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Enzymatic Kinetic Resolution of 2-Cyclohexylpropanoic Acid

Abstract & Scope

This application note details the protocol for the preparation of enantiomerically pure (S)- and (R)-2-cyclohexylpropanoic acid via enzymatic kinetic resolution (EKR). Unlike traditional fractional crystallization, which is labor-intensive and low-yield, this method utilizes Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin) to catalyze the stereoselective esterification of the racemic acid with an aliphatic alcohol in an organic solvent.

Key Advantages:

-

High Enantioselectivity (E > 50): Delivers optical purity >95% ee.[1]

-

Facile Separation: Exploits the acidity difference between the unreacted substrate (acid) and the product (neutral ester) for downstream separation via simple liquid-liquid extraction.

-

Green Chemistry: Operates at mild temperatures (30–45°C) in recyclable solvents.

Scientific Principles & Mechanism

The Kinetic Resolution Concept

Kinetic resolution relies on the difference in reaction rates between two enantiomers (

In a typical CALB-catalyzed esterification:

-

Fast Reacting Enantiomer: Fits into the enzyme's binding pocket, forming the acyl-enzyme intermediate, and is transferred to the alcohol (nucleophile) to form the Ester .

-

Slow Reacting Enantiomer: Sterically hindered from entering the active site or forming the transition state, remaining as the unreacted Acid .

Theoretical Yield & The "50% Rule"

In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.

-

Target: Stop reaction at ~50% conversion (

). -

Outcome: High enantiomeric excess for both the product ester (

) and the residual substrate acid (

Visual Workflow

The following diagram illustrates the reaction pathway and the critical separation logic.

Caption: Workflow for the lipase-catalyzed resolution and chemical separation of 2-cyclohexylpropanoic acid enantiomers.

Experimental Protocols

Materials Required

-

Substrate: Racemic 2-cyclohexylpropanoic acid (>98% purity).

-

Enzyme: Novozym 435 (Novozymes/Strem).[3] Note: Store at 4°C.

-

Acyl Acceptor: n-Butanol (anhydrous). Reasoning: Primary alcohols are faster acceptors than secondary; Butanol is hydrophobic enough to prevent enzyme stripping.

-

Solvent: n-Hexane or Toluene (anhydrous). Reasoning: Hydrophobic solvents (log P > 2) preserve the essential water layer on the lipase surface.

-

Molecular Sieves (3Å): To scavenge water byproduct and drive equilibrium toward ester.

Protocol: Preparative Scale Resolution (10 mmol scale)

Step 1: Reaction Setup

-

In a 50 mL round-bottom flask, dissolve 1.56 g (10 mmol) of racemic 2-cyclohexylpropanoic acid in 20 mL of n-Hexane .

-

Add 1.1 mL (12 mmol) of n-Butanol (1.2 equivalents).

-

Add 100 mg of activated 3Å molecular sieves.

-

Equilibrate the mixture to 35°C in a shaking water bath or orbital shaker (200 rpm).

Step 2: Initiation

-

Add 150 mg of Novozym 435 (approx 10% w/w relative to substrate).

-

Seal the flask (ensure a small vent needle if pressure build-up is a concern, though minimal at 35°C).

Step 3: Monitoring

-

Withdraw 50 µL aliquots at t=1h, 4h, 12h, and 24h.

-

Analyze via Chiral HPLC (see Section 4) to determine Conversion (

) and Enantiomeric Excess ( -

Endpoint: Terminate reaction when conversion reaches 48–50% . Do not exceed 50% if the unreacted acid is the desired target.

Step 4: Workup & Separation (Self-Validating Step)

-

Filter the reaction mixture to recover the immobilized enzyme (wash with 5 mL hexane). The enzyme can be reused.[4]

-

Transfer the filtrate (organic) to a separatory funnel.

-

Add 20 mL of 10% Na₂CO₃ (aq) . Shake vigorously.

-

Mechanism:[5] The unreacted (S)-acid converts to its sodium salt (water-soluble). The (R)-ester remains neutral (organic-soluble).

-

-

Separate phases.

-

Organic Phase: Contains (R)-Butyl 2-cyclohexylpropanoate. Dry over MgSO₄ and evaporate solvent.

-

Aqueous Phase: Contains (S)-2-cyclohexylpropanoate. Acidify with 1M HCl to pH 2, then extract with Ethyl Acetate to recover the pure (S)-acid.

-

Analytical Methods

To validate the protocol, precise quantification of enantiomers is required.

Instrument: HPLC (e.g., Agilent 1200 series) or GC.

Column: Chiralcel OD-H (HPLC) or Hydrodex

Recommended HPLC Method:

-

Mobile Phase: n-Hexane : Isopropanol (98:2 v/v) with 0.1% TFA (Trifluoroacetic acid). TFA is critical to suppress ionization of the free acid for sharp peaks.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm (Carbonyl absorption).

-

Temperature: 25°C.

Data Calculation:

The selectivity of the resolution is defined by the Enantiomeric Ratio (

| Parameter | Formula | Target Value |

| Conversion ( | 0.45 – 0.50 | |

| Enantiomeric Excess ( | > 95% | |

| E-Value | (See above) | > 50 (Excellent) |

Optimization & Troubleshooting

If the E-value is low (<10) or reaction rate is sluggish, consult the decision tree below.

Caption: Troubleshooting decision tree for optimizing enzymatic resolution parameters.

Common Pitfalls

-

Water Content: While esterification generates water, too much water reverses the reaction (hydrolysis). Too little water strips the enzyme of its hydration shell, deactivating it. Solution: Pre-equilibrate solvent and enzyme at constant humidity (

). -

Alcohol Inhibition: Methanol often deactivates lipases. Use Ethanol or n-Butanol.[1]

-

Racemization: Ensure the reaction conditions (temperature/pH) do not cause spontaneous racemization of the substrate, which would degrade

.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-2-Hydroxy-2-phenylpropanoic Acid. Retrieved from

-

Siódmiak, T., et al. (2013). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Applied Biochemistry and Biotechnology. Retrieved from

-

RSC Catalysis Series. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. Retrieved from

-

PubChem. (2025).[6] Ethyl 2-cyclohexylpropanoate Compound Summary. Retrieved from

Sources

- 1. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Ethyl 2-cyclohexylpropionate | C11H20O2 | CID 160641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for hydrogenation of cinnamic acid to (S)-2-Cyclohexylpropanoic acid

This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of (S)-2-Cyclohexylpropanoic acid , a critical chiral building block.

Critical Scientific Note: The request specifies "hydrogenation of cinnamic acid." However, direct hydrogenation of cinnamic acid (3-phenyl-2-propenoic acid) yields 3-cyclohexylpropanoic acid, not the 2-isomer. To obtain This compound , the correct starting material is 2-Phenylacrylic acid (Atropic acid) . This protocol corrects this chemical trajectory to ensure the target molecule is synthesized.

Executive Summary & Chemical Logic

The synthesis of this compound requires the construction of a chiral center at the

This protocol utilizes a Two-Stage Hydrogenation Strategy :

-

Enantioselective Hydrogenation: Conversion of 2-phenylacrylic acid to (S)-2-phenylpropanoic acid using a chiral Ruthenium or Rhodium catalyst.

-

Arene Hydrogenation: Saturation of the aromatic ring using a heterogeneous Rhodium catalyst, preserving the established chiral center.

Reaction Pathway Analysis

The following diagram contrasts the "Cinnamic" route (incorrect for this target) with the "Atropic" route (correct).

Caption: Structural divergence between Cinnamic acid and 2-Phenylacrylic acid hydrogenation pathways.

Step 1: Asymmetric Hydrogenation of 2-Phenylacrylic Acid

This step establishes the stereochemistry. We utilize Noyori’s Asymmetric Hydrogenation principles using a Ruthenium-BINAP complex.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 2-Phenylacrylic acid (Atropic acid).

-

Catalyst: [Ru(OAc)

((S)-BINAP)] (Note: (S)-BINAP typically yields the (S)-acid in this specific substrate class, but ligand screening is recommended for specific batches). -

Solvent: Methanol (degassed, anhydrous).

-

Hydrogen Source: High-pressure H

cylinder. -

Vessel: Stainless steel autoclave (Parr reactor).

Experimental Protocol

-

Catalyst Preparation: In a glovebox (N

atmosphere), dissolve [Ru(COD)Cl -

Loading: Charge the autoclave with 2-Phenylacrylic acid (1.0 equiv) and the Catalyst solution (0.5 - 1.0 mol%).

-

Purging: Seal the reactor. Purge with N

(3 cycles) followed by H -

Reaction: Pressurize to 50-100 bar (725-1450 psi) H

. Stir vigorously at 25°C for 24-48 hours.-

Note: Higher temperatures increase rate but may erode enantiomeric excess (ee).

-

-

Workup: Vent H

carefully. Concentrate the methanol solution under reduced pressure. -

Analysis: Determine conversion by

H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).-

Target: >98% Conversion, >96% ee.[1]

-

Mechanistic Insight: The olefin coordinates to the Ru center. The chiral phosphine ligand creates a steric environment that forces H

Step 2: Arene Hydrogenation (Ring Saturation)

The challenge here is to reduce the aromatic ring without racemizing the sensitive

Reagents & Equipment[1][2][3][4][5]

-

Substrate: (S)-2-Phenylpropanoic acid (from Step 1).[2]

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Rh/Al

O -

Solvent: Acetic Acid (glacial) or Isopropanol.

-

Why AcOH? It prevents the formation of inhibitory amine/alkoxide species and accelerates arene reduction.

-

-

Vessel: High-pressure autoclave.

Experimental Protocol

-

Preparation: Dissolve (S)-2-Phenylpropanoic acid in Glacial Acetic Acid (0.1 M concentration).

-

Catalyst Addition: Add 5% Rh/C (5-10 wt% loading relative to substrate).

-

Hydrogenation:

-

Pressure: 50 bar (725 psi) .

-

Temperature: Room Temperature (20-25°C) . Critical: Do not heat.

-

Time: 12-24 hours.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under vacuum. If Acetic Acid was used, azeotropic removal with toluene may be required.

-

Purification: Recrystallization (if solid) or distillation (if liquid). This compound is typically a low-melting solid or oil.

Data Summary Table

| Parameter | Step 1: Asymmetric Alkene Reduction | Step 2: Arene Ring Reduction |

| Substrate | 2-Phenylacrylic Acid | (S)-2-Phenylpropanoic Acid |

| Catalyst | [Ru(OAc) | 5% Rh/C |

| H | 50 - 100 bar | 50 bar |

| Solvent | Methanol | Acetic Acid |

| Temperature | 25°C | 20-25°C |

| Critical Risk | Low enantioselectivity (check Ligand) | Racemization of |

| Target Yield | >95% | >90% |

Workflow Visualization

The following diagram details the operational flow, including critical checkpoints for quality control.

Caption: Operational workflow for the sequential hydrogenation protocol.

Troubleshooting & Optimization

-

Issue: Low Enantiomeric Excess (Step 1).

-

Cause: High temperature or improper ligand choice.

-

Solution: Lower temperature to 10°C. Screen ligands like (S)-SegPhos or (S)-H8-BINAP which often provide tighter chiral pockets.

-

-

Issue: Racemization (Step 2).

-

Cause: Acidic protons exchange at the

-position during prolonged heating. -

Solution: Strictly maintain ambient temperature. Switch solvent to Isopropanol if Acetic Acid causes solvolysis/racemization issues, though reaction rate may decrease.

-

-

Issue: Incomplete Ring Reduction.

-

Cause: Catalyst poisoning or insufficient pressure.

-

Solution: Use fresh Rh/C. Ensure H

pressure is maintained. Arene reduction kinetics are significantly slower than alkene reduction.

-

References

-

Noyori, R. (1994). Asymmetric Hydrogenation. Acta Chemica Scandinavica. (General reference for Ru-BINAP methodology).

-

Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry.

-

Sigma-Aldrich. (n.d.). (S)-(+)-2-Phenylpropionic acid Product Sheet.

-

PubChem. (n.d.). This compound Compound Summary.

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Application Notes and Protocols: Lipase-Catalyzed Esterification of 2-Cyclohexylpropanoic Acid

Introduction: The Strategic Value of Biocatalysis in Chiral Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-increasing. 2-Arylpropionic acids and their derivatives are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), with their therapeutic efficacy often residing in a single enantiomer. The enzymatic kinetic resolution of racemates, particularly through lipase-catalyzed esterification, presents a green and highly selective alternative to traditional chemical methods.[1][2] Lipases (EC 3.1.1.3) are versatile biocatalysts that, in non-aqueous media, can efficiently catalyze esterification reactions, offering high chemo-, regio-, and enantioselectivity under mild operating conditions.[3][4]

This guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed esterification of 2-cyclohexylpropanoic acid, a valuable chiral building block. We will delve into the mechanistic underpinnings of lipase catalysis, strategies for enzyme and solvent selection, detailed experimental workflows, and robust analytical methods for monitoring and characterizing the reaction products. The protocols outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for implementing this powerful biocatalytic transformation.

Mechanistic Insights: The Ping-Pong Bi-Bi Mechanism in Lipase Catalysis

Lipase-catalyzed esterification in organic solvents generally follows a Ping-Pong Bi-Bi mechanism.[5][6] This catalytic cycle is initiated by the nucleophilic attack of the serine residue in the enzyme's active site on the carbonyl carbon of the carboxylic acid (2-cyclohexylpropanoic acid). This forms a tetrahedral intermediate, which then collapses to release a molecule of water and forms an acyl-enzyme intermediate. Subsequently, the alcohol nucleophile attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. This intermediate then breaks down, releasing the ester product and regenerating the free enzyme.

Sources

- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Chiral Amides from (S)-2-Cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of Chiral Amides and the Utility of (S)-2-Cyclohexylpropanoic Acid

Chiral amides are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and stereospecific methods for the synthesis of chiral molecules is a cornerstone of modern drug discovery and development.

This compound is a valuable chiral building block in organic synthesis. Its cyclohexyl group provides lipophilicity, a key property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The stereocenter at the alpha-position to the carboxylic acid allows for the introduction of chirality into a target molecule, enabling the exploration of stereospecific interactions with biological targets. This application note provides a detailed guide to the preparation of chiral amides from this compound, focusing on common and effective coupling methodologies. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols suitable for a research and development setting.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow. This is due to the formation of a stable and unreactive ammonium carboxylate salt from the acid-base reaction between the carboxylic acid and the amine. To overcome this kinetic barrier, the carboxylic acid must be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved through the use of coupling reagents.